
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide, also known as CP-544326, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. CP-544326 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit various enzymes and receptors.
作用機序
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide exerts its pharmacological effects by inhibiting various enzymes and receptors. For example, this compound has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. This compound has also been shown to inhibit phosphodiesterases, which are involved in the degradation of cyclic nucleotides and play a crucial role in inflammation and neurological disorders. Additionally, this compound has been shown to modulate cannabinoid receptors, which are involved in various physiological processes such as pain, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the proliferation and invasion of cancer cells by inhibiting matrix metalloproteinases. This compound has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis and Alzheimer's disease. Additionally, this compound has been shown to modulate pain and memory in animal models by modulating cannabinoid receptors.
実験室実験の利点と制限
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high selectivity and potency for various targets. Another advantage is its good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain assays. Additionally, the high cost of synthesis and limited availability of this compound may also limit its use in some labs.
将来の方向性
There are several future directions for the research on N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide. One of the future directions is to further elucidate the mechanism of action of this compound and its effects on various targets. Another future direction is to explore the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective analogs of this compound may also be a future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. This compound exerts its pharmacological effects by inhibiting various enzymes and receptors and has been shown to have various biochemical and physiological effects in preclinical studies. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成法
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide can be synthesized using various methods, but the most common method involves the reaction of 7-methoxy-4-phenylquinoline-2-thiol with N-(1-cyanocyclopentyl) chloroacetamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting various targets such as matrix metalloproteinases, phosphodiesterases, and cannabinoid receptors. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of multiple sclerosis and Alzheimer's disease.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-18-9-10-19-20(17-7-3-2-4-8-17)14-23(26-21(19)13-18)30-15-22(28)27-24(16-25)11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUZMSMUMDLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3(CCCC3)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)
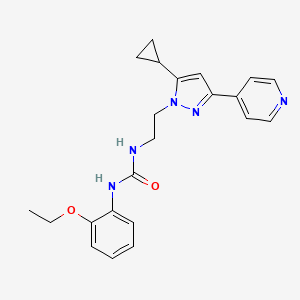
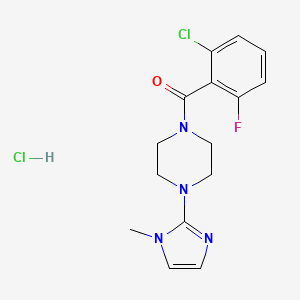
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)
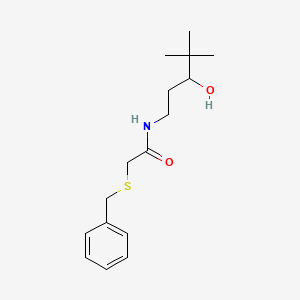
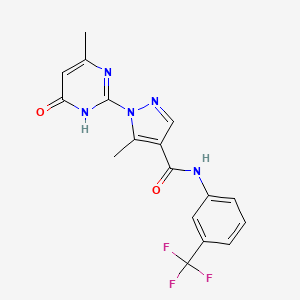
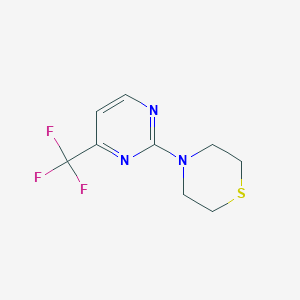
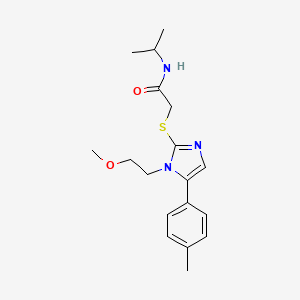
![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)
![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)

![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)
